

Assessing VHL Engagement of VH032-C4-NH-Boc PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: VH032-C4-NH-Boc

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This guide provides a comprehensive comparison of PROTACs (Proteolysis Targeting Chimeras) utilizing the **VH032-C4-NH-Boc** E3 ligase ligand for von Hippel-Lindau (VHL) engagement. The performance of these PROTACs is evaluated against notable VHL-based and Cereblon-based alternatives, supported by experimental data and detailed protocols for key assays.

Comparative Performance Analysis

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and an E3 ligase, leading to the formation of a ternary complex and subsequent degradation of the target. Here, we compare a representative PROTAC derived from **VH032-C4-NH-Boc** with other well-characterized PROTACs.

PROTAC	E3 Ligase Ligand	Target Protein Ligand	E3 Ligase Binding Affinity (Kd)	Target Protein Binding Affinity (Kd)	Cellular Degradation (DC50)	Maximum Degradation (Dmax)
VH032-based PROTAC (e.g., MZ1)	VH032	JQ1 (BET inhibitor)	66 nM (to VCB complex) [1]	15 nM (to BRD4BD2) [1]	2-20 nM (for BRD4) [1]	>90%
VH032-based PROTAC (e.g., ARV-771)	VH032 derivative	JQ1 derivative	Not explicitly stated	Comparable to JQ1	<1 nM (for BRD2/3/4)	>90%
Alternative VHL-based PROTAC (AT1)	VH032 derivative	JQ1 derivative	330 nM (to VCB complex) [2]	Not explicitly stated	Not explicitly stated	Not explicitly stated
Cereblon-based PROTAC (dBET1)	Pomalidomide	JQ1	~1 μ M (to CRBN)[3] [4]	26 nM (to BRD4)[3]	430 nM (for BRD4)[5] [6]	>90%

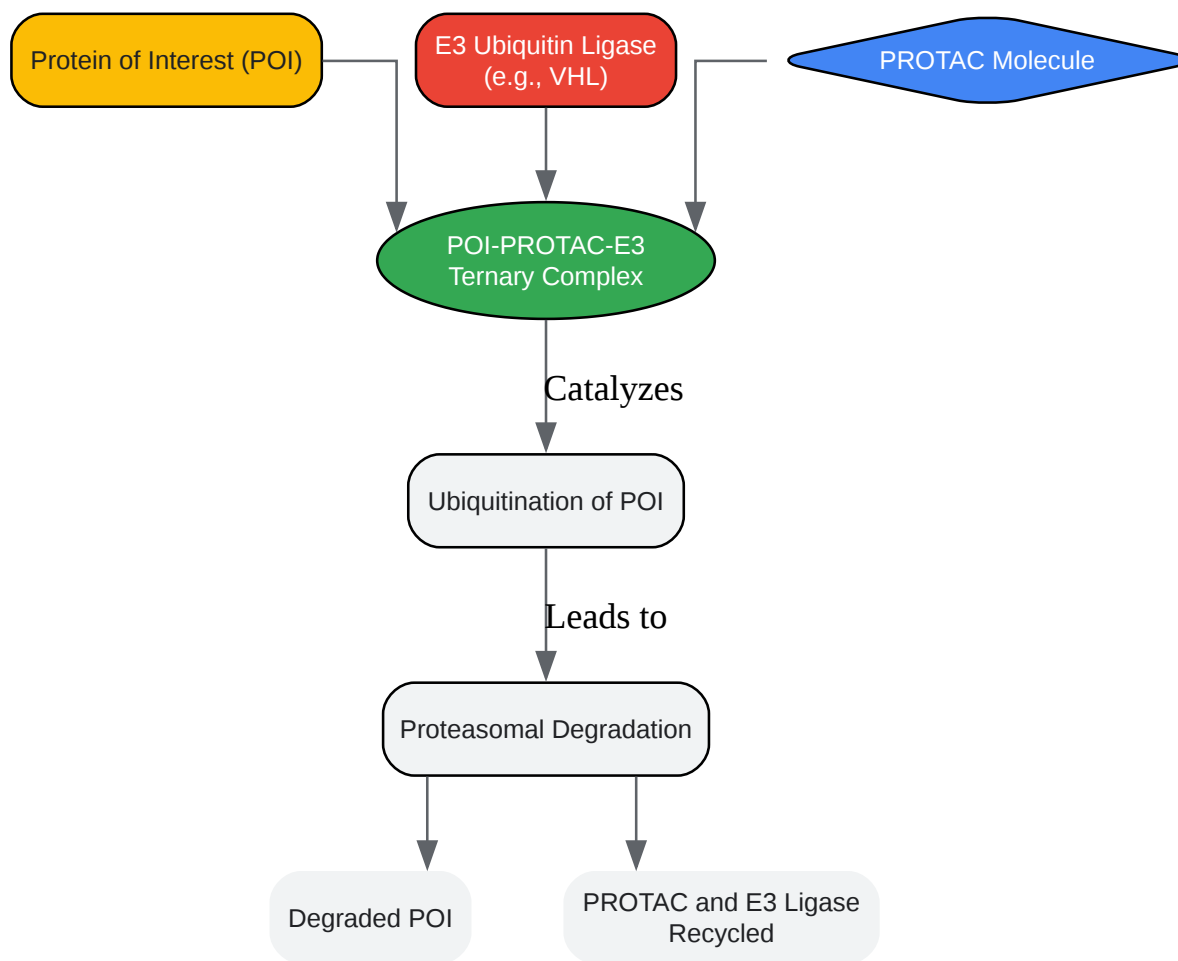
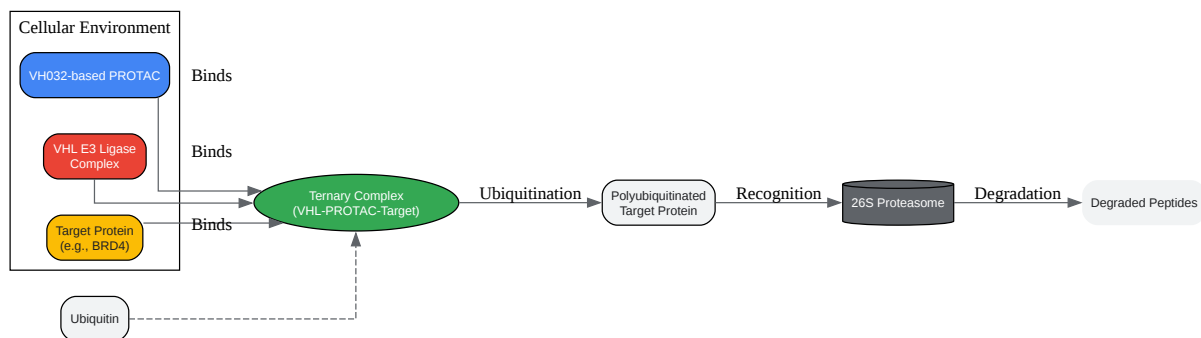
Note: **VH032-C4-NH-Boc** is a chemical intermediate used in the synthesis of VHL-recruiting PROTACs. The data for "VH032-based PROTAC" is represented by well-characterized PROTACs like MZ1, which are synthesized using derivatives of VH032. The binding affinity of the parent VHL ligand, VH032, to the VHL E3 ligase is 185 nM.[7]

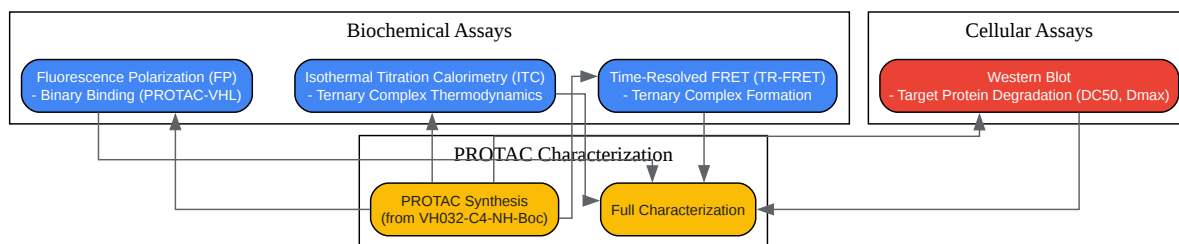
Signaling Pathways and Mechanisms

VHL-Mediated Protein Degradation

The VHL E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system. [8][9] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the α subunit of Hypoxia-Inducible Factor (HIF-1 α), leading to its ubiquitination and subsequent

degradation by the proteasome.[10][11][12] PROTACs leverage this natural process by inducing the proximity of a target protein to the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.[8][11][12]





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